molecular formula C12H12ClN3OS B4754328 4-chloro-1-methyl-N-[3-(methylthio)phenyl]-1H-pyrazole-5-carboxamide

4-chloro-1-methyl-N-[3-(methylthio)phenyl]-1H-pyrazole-5-carboxamide

Cat. No. B4754328
M. Wt: 281.76 g/mol
InChI Key: ODJLSCFRUNIAJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-1-methyl-N-[3-(methylthio)phenyl]-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-N-[3-(methylthio)phenyl]-1H-pyrazole-5-carboxamide is not fully understood. However, it has been suggested that it may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. Its herbicidal properties may be due to its ability to inhibit the biosynthesis of chlorophyll in plants.
Biochemical and physiological effects:
Studies have shown that 4-chloro-1-methyl-N-[3-(methylthio)phenyl]-1H-pyrazole-5-carboxamide can reduce inflammation and pain in animal models. It has also been shown to have herbicidal effects on various plant species. However, the compound has not been extensively studied for its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-1-methyl-N-[3-(methylthio)phenyl]-1H-pyrazole-5-carboxamide in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its ability to exhibit anti-inflammatory, analgesic, and herbicidal properties. However, its limitations include the lack of extensive studies on its biochemical and physiological effects and the potential for toxicity at higher concentrations.

Future Directions

For research on 4-chloro-1-methyl-N-[3-(methylthio)phenyl]-1H-pyrazole-5-carboxamide include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in medicine, agriculture, and material science. Additionally, the development of more efficient synthesis methods and the exploration of its photochromic properties may lead to the development of novel materials with unique properties.

Scientific Research Applications

4-chloro-1-methyl-N-[3-(methylthio)phenyl]-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders. In agriculture, it has been shown to have herbicidal properties, making it a potential candidate for weed control. In material science, it has been shown to exhibit photochromic properties, making it a potential candidate for the development of photochromic materials.

properties

IUPAC Name

4-chloro-2-methyl-N-(3-methylsulfanylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS/c1-16-11(10(13)7-14-16)12(17)15-8-4-3-5-9(6-8)18-2/h3-7H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJLSCFRUNIAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-methyl-N-[3-(methylthio)phenyl]-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-1-methyl-N-[3-(methylthio)phenyl]-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
4-chloro-1-methyl-N-[3-(methylthio)phenyl]-1H-pyrazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
4-chloro-1-methyl-N-[3-(methylthio)phenyl]-1H-pyrazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
4-chloro-1-methyl-N-[3-(methylthio)phenyl]-1H-pyrazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
4-chloro-1-methyl-N-[3-(methylthio)phenyl]-1H-pyrazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
4-chloro-1-methyl-N-[3-(methylthio)phenyl]-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.